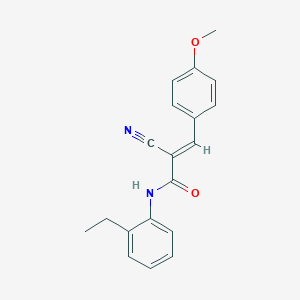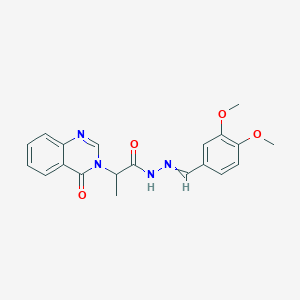
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
The mechanism of action of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the inhibition of specific enzymes involved in cellular signaling pathways. This inhibition can lead to downstream effects on various cellular processes, including cell cycle progression, apoptosis, and gene expression. The exact mechanism of action may vary depending on the specific enzyme targeted and the cellular context.
Biochemical and Physiological Effects
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy. It has also been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One advantage of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide is its specificity for certain enzymes, allowing for targeted inhibition of specific cellular pathways. It also has a relatively low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential applications in autoimmune diseases and inflammatory disorders, where it may modulate immune responses and inflammation. Additionally, further research is needed to better understand the mechanism of action and potential off-target effects of this compound.
合成法
The synthesis of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-ethylphenylamine and 4-methoxyphenylacetic acid with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanide to obtain the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
科学的研究の応用
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in various scientific research studies due to its potential applications in biochemistry and physiology. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which play a critical role in cellular signaling pathways. This inhibition can lead to a variety of physiological effects, including cell cycle arrest and apoptosis.
特性
製品名 |
2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)acrylamide |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
(E)-2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-15-6-4-5-7-18(15)21-19(22)16(13-20)12-14-8-10-17(23-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,22)/b16-12+ |
InChIキー |
HXORABOFKYPHMA-FOWTUZBSSA-N |
異性体SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)


![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)
![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)

![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
